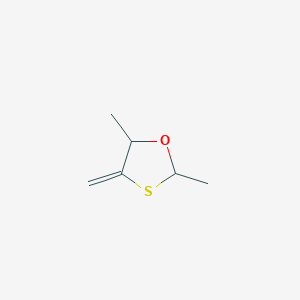
1,3-Oxathiolane, 2,5-dimethyl-4-methylene-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is an organosulfur compound characterized by a five-membered ring containing both sulfur and oxygen atoms. This compound is notable for its unique structure, which includes a methylene group at the 4-position and two methyl groups at the 2 and 5 positions. It is a derivative of 1,3-oxathiolane, a class of compounds known for their diverse chemical properties and applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- typically involves the reaction of mercaptoethanol with formaldehyde under acidic conditions. This method is a common approach for the synthesis of thioacetals, where the sulfur atom is introduced into the ring structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- undergoes various chemical reactions, including:
Oxidation: This reaction can convert the sulfur atom into a sulfoxide or sulfone, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can target the methylene group or the sulfur atom, leading to different products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or neutral conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols or thiols.
Substitution: Various substituted oxathiolanes.
Aplicaciones Científicas De Investigación
1,3-Oxathiolane, 2,5-dimethyl-4-methylene- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,3-oxathiolane, 2,5-dimethyl-4-methylene- and its derivatives often involves interactions with biological macromolecules. For example, nucleoside analogues containing this compound can inhibit viral replication by targeting viral enzymes such as reverse transcriptase. The sulfur atom in the ring structure can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity .
Comparación Con Compuestos Similares
1,3-Oxathiolane: The parent compound, which lacks the methylene and methyl groups.
1,2-Oxathiolane: A related compound with the sulfur and oxygen atoms in adjacent positions.
1,3-Dioxolane: A similar compound where the sulfur atom is replaced by an oxygen atom.
Uniqueness: 1,3-Oxathiolane, 2,5-dimethyl-4-methylene- is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of the methylene group at the 4-position and the methyl groups at the 2 and 5 positions make it a versatile intermediate for various chemical transformations .
Propiedades
Número CAS |
52998-36-4 |
|---|---|
Fórmula molecular |
C6H10OS |
Peso molecular |
130.21 g/mol |
Nombre IUPAC |
2,5-dimethyl-4-methylidene-1,3-oxathiolane |
InChI |
InChI=1S/C6H10OS/c1-4-5(2)8-6(3)7-4/h4,6H,2H2,1,3H3 |
Clave InChI |
UCAARQFLJMUIIW-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=C)SC(O1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-Nitro-4-[(pyridin-2-yl)oxy]phenyl}acetamide](/img/structure/B14635654.png)
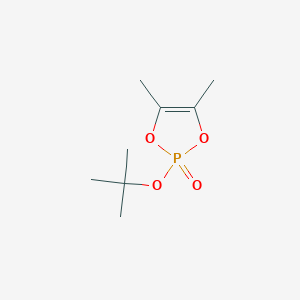
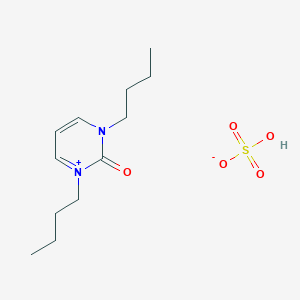
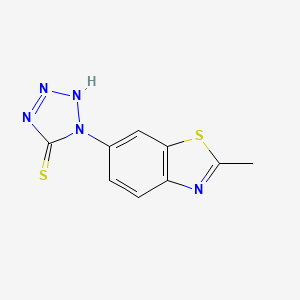
![[1,1'-Biphenyl]-4-yl (pentyloxy)acetate](/img/structure/B14635704.png)

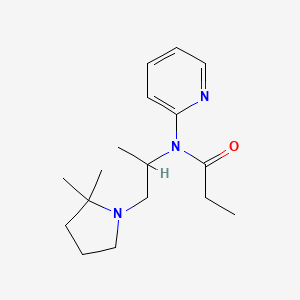
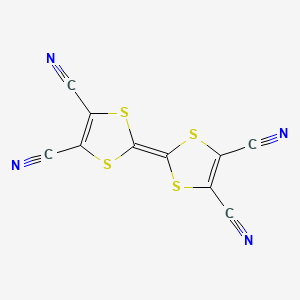
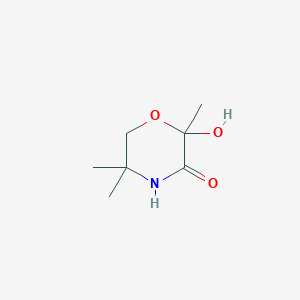
![2-(4-Chloro-3-{(E)-[4-(diethylamino)phenyl]diazenyl}benzoyl)benzoic acid](/img/structure/B14635719.png)
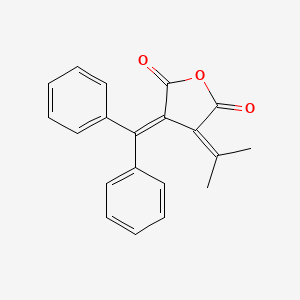
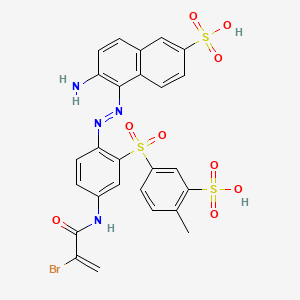
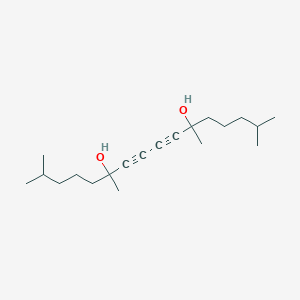
![1,3-Diphenyl-9H-indeno[2,1-c]pyridine](/img/structure/B14635747.png)
